4-Octadecylmorpholine
Overview
Description
4-Octadecylmorpholine is an organic compound with the molecular formula C22H45NO. It is a morpholine derivative where the nitrogen atom is substituted with an octadecyl group. This compound is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octadecylmorpholine can be synthesized through the reaction of morpholine with octadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Octadecylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to morpholine and octadecane.
Substitution: It can participate in nucleophilic substitution reactions where the octadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and strong bases are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Morpholine and octadecane.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-Octadecylmorpholine has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its antimicrobial properties, particularly against fungi and bacteria.
Industry: Used in the formulation of detergents, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Octadecylmorpholine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Octadecyl-1-oxa-4-azacyclohexane
- N-Octadecylmorpholine
- N-Stearylmorpholine
Uniqueness
4-Octadecylmorpholine is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Properties
IUPAC Name |
4-octadecylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSOLOCRKCJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167877 | |
Record name | 4-Octadecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16528-77-1 | |
Record name | 4-Octadecylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16528-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Octadecylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octadecylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-octadecylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Octadecylmorpholine in the context of Muscodor fungi?
A1: this compound is one of the volatile organic compounds identified in Muscodor species like Muscodor kashayum [] and Muscodor AMLWLS []. While not the most abundant volatile produced by these fungi, its presence contributes to the overall blend of compounds that exhibit synergistic antimicrobial effects. This synergistic action is crucial for the fungi's biofumigation potential, offering a natural alternative to synthetic fumigants.
Q2: Has the specific antifungal mechanism of this compound been investigated?
A2: While the provided research highlights this compound as one of the volatile compounds emitted by Muscodor species, there isn't specific information about its isolated mechanism of action against fungal pathogens. Further research is needed to elucidate if this compound acts independently or synergistically with other volatiles to exert its antifungal effects. Investigating its potential interactions with fungal cellular structures or metabolic pathways could provide valuable insights.
Q3: Are there any ongoing research efforts focused on utilizing Muscodor species and their volatile compounds like this compound for practical applications?
A3: Research on Muscodor species and their volatile compounds, including this compound, is ongoing, particularly for applications like biofumigation to control postharvest fruit decay []. The studies demonstrate the potential of these fungi to inhibit the growth of plant pathogens like Botrytis cinerea. Further research focuses on optimizing the production of these volatile compounds, developing suitable delivery systems, and evaluating their efficacy in real-world agricultural settings.
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